ポネシモッド

説明

Ponesimod is a potent agonist of sphingosine-1-phophate receptor. (S1P1/EDG-1; IC50s = 6, >10,000, 2,068, 1,956, and 142 nM for S1P1-S1P5, respectively, in a radioligand binding assay). Selectively activates S1P1 in a GTPγS assay (EC50s = 5.7, >10,000, 105, 1,108, and 59.1 nM, for S1P1-S1P5, respectively).

Ponesimod is a potent agonist of sphingosine-1-phosphate receptor 1 (S1P1/EDG-1; IC50s = 6, >10,000, 2,068, 1,956, and 142 nM for S1P1-S1P5, respectively, in a radioligand binding assay). It selectively activates S1P1 in a GTPγS assay (EC50s = 5.7, >10,000, 105, 1,108, and 59.1 nM, for S1P1-S1P5, respectively). Ponesimod (3-100 mg/kg) reduces the number of circulating lymphocytes in rats in a dose-dependent manner. It reduces edema, protein extravasation, neutrophil activity, and skin levels of the proinflammatory cytokines IL-1β, IL-6, IFN-γ, and TNF-α in a mouse model of delayed-type hypersensitivity at a dose of 30 mg/kg. Ponesimod (30 mg/kg) also prevents footpad swelling in a rat model of adjuvant-induced arthritis.

Novel potent selective sphingosine-1-phosphate receptor 1 modulator

Ponesimod is an orally available sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) agonist that acts as a functional antagonist, with potential immunomodulating activity. Upon oral administration, ponesimod selectively binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes, ponesimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues.

Ponesimod has been used in trials studying the treatment of Psoriasis, Chronic GVHD, Pharmacokinetics, Plaque Psoriasis, and Multiple sclerosis, among others.

科学的研究の応用

多発性硬化症(MS)の治療

ポネシモッドは、ジョンソン・エンド・ジョンソン傘下のヤンセン製薬会社が開発した、多発性硬化症(MS)の治療を目的とした経口投与型の選択的スフィンゴシン-1-リン酸(S1P)受容体1(S1P 1)アゴニストです . 米国では、再発型MSの治療薬として承認されました . この薬剤は、S1P 1アゴニストに結合して受容体を内部移行させることで作用します。これにより、リンパ節からのリンパ球の流出が阻害され、末梢血中のリンパ球数が減少し、炎症部位への循環が抑制されます .

臨床試験と承認

ポネシモッドは、2021年3月18日に米国で初めて承認されました . また、EUでも再発型MSの治療薬としてCHMPの肯定的な意見を得ています .

投与量と投与方法

ポネシモッドの推奨維持用量は、14日間の漸増期間の後、1日1回20mgです .

暴露反応分析

ポネシモッドの暴露量の増加は、治療開始から12週目から24週目にかけて、MRIによる累積T1 Gd+病変の有意な減少につながりました . 性別、年齢、ベースラインでのT1 Gd+病変、ベースラインでの拡張障害スコアは、治療開始から12週目から24週目にかけて、新しい累積T1 Gd+の増加と関連していました .

その他の適応症に関する臨床試験

ポネシモッドは、慢性尋常性乾癬患者を対象とした第II相試験で臨床的利益を示しました 。しかし、この適応症における薬剤の臨床開発は、第III相試験に進展していません .

作用機序

Target of Action

Ponesimod is a selective modulator of the sphingosine 1-phosphate receptor 1 (S1P1) . S1P1 is a G-protein-coupled receptor expressed on the surface of lymphocytes, a type of white blood cell . This receptor plays a crucial role in the regulation of lymphocyte trafficking, which is pivotal in immune response .

Mode of Action

Ponesimod works by binding to the S1P1 receptor on the surface of lymphocytes . This binding prevents the lymphocytes from leaving the lymph nodes, thereby reducing their availability in the blood circulation . By sequestering lymphocytes in the lymph nodes, ponesimod prevents these cells from contributing to an autoimmune reaction, reducing inflammation and damage in diseases like multiple sclerosis .

Biochemical Pathways

Ponesimod’s interaction with the S1P1 receptor influences several biochemical pathways. It reduces the activation of pro-inflammatory pathways, such as those involving Toll-like receptor 4 (TLR4) and signal transducer and activator of transcription 1 (Stat1), while promoting the activation of anti-inflammatory pathways, such as those involving Stat6 . These changes in cellular signaling pathways contribute to the drug’s immunomodulatory effects.

Pharmacokinetics

Ponesimod exhibits dose-proportional pharmacokinetics, with a terminal half-life of 33 hours . It is rapidly and almost completely absorbed orally, with an absolute oral bioavailability of 84% . Peak plasma and blood concentrations are reached within 2-4 hours . Ponesimod is highly metabolized, and the parent compound, along with its two major non-clinically active metabolites, are mainly excreted in the feces (57.3-79.6%) and to a lesser extent in the urine (10.3-18.4%) .

Result of Action

The binding of ponesimod to the S1P1 receptor results in a dose-dependent reduction of peripheral lymphocyte counts . This effect is sustained with continued daily oral dosing and is rapidly reversible upon drug discontinuation . In the context of multiple sclerosis, this leads to a decrease in the number of Iba-1+ microglia and GFAP+ astrocytes, and the size and number of amyloid plaques, while improving spatial memory .

Action Environment

For instance, the drug’s pharmacokinetics are minimally affected by food

生化学分析

Biochemical Properties

Ponesimod plays a crucial role in biochemical reactions by interacting with sphingosine-1-phosphate receptors, particularly subtype 1 (S1P1). This interaction prevents lymphocytes from leaving lymph nodes, thereby reducing the number of lymphocytes in peripheral blood . Ponesimod binds with high affinity to S1P1 receptors, leading to receptor internalization and degradation, making cells refractive to further stimulation by sphingosine-1-phosphate .

Cellular Effects

Ponesimod has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in multiple sclerosis, Ponesimod reduces the migration of lymphocytes into the central nervous system, thereby decreasing inflammation and neuronal damage . Additionally, Ponesimod has been shown to reduce neuroinflammation and increase amyloid-beta clearance in Alzheimer’s disease models by modulating toll-like receptor 4 and sphingosine-1-phosphate receptor 1 interactions .

Molecular Mechanism

At the molecular level, Ponesimod exerts its effects by binding to sphingosine-1-phosphate receptor 1 with high affinity. This binding prevents lymphocytes from egressing from lymph nodes, reducing their presence in peripheral blood . The modulation of S1P1 receptor by Ponesimod leads to receptor internalization and degradation, making the cells less responsive to further stimulation by sphingosine-1-phosphate . This mechanism is crucial in reducing the inflammatory response in multiple sclerosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ponesimod have been observed to change over time. Ponesimod is rapidly absorbed, reaching peak plasma concentrations within 2-4 hours . Its effects on lymphocyte counts are dose-dependent and reversible upon discontinuation of the drug. Total lymphocyte counts return to normal levels within one week after stopping treatment . The stability and degradation of Ponesimod have been well-characterized, with a terminal half-life of approximately 33 hours .

Dosage Effects in Animal Models

In animal models, the effects of Ponesimod vary with different dosages. Dose-dependent reductions in lymphocyte counts have been observed, with higher doses leading to more significant reductions . At high doses, Ponesimod has been shown to attenuate inflammation, demyelination, and axonal loss in the brain and spinal cord of mice with experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis . Toxic or adverse effects at high doses have not been extensively reported.

Metabolic Pathways

Ponesimod is extensively metabolized via multiple pathways, including direct glucuronidation and cytochrome P450-mediated oxidation . The primary metabolites are excreted mainly in the feces, with a smaller proportion excreted in the urine . The metabolic pathways involved in the biotransformation of Ponesimod are crucial for its pharmacokinetics and overall efficacy.

Transport and Distribution

Ponesimod is transported and distributed within cells and tissues through its interaction with sphingosine-1-phosphate receptors. It is highly metabolized, and the parent compound, along with its major metabolites, is mainly excreted in the feces . The distribution of Ponesimod within the body is characterized by a moderate volume of distribution at steady state .

Subcellular Localization

The subcellular localization of Ponesimod is primarily associated with its target receptor, sphingosine-1-phosphate receptor 1. The internalization and degradation of this receptor upon binding with Ponesimod lead to its localization within lysosomes . This subcellular localization is essential for the drug’s mechanism of action and its ability to modulate immune responses effectively.

特性

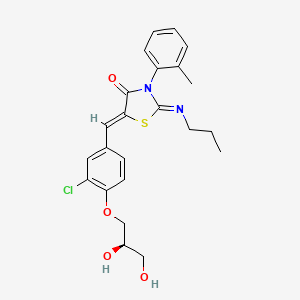

IUPAC Name |

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAUOXUZGSBGDU-ULCCENQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234631 | |

| Record name | Ponesimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Ponesimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The sphingosine 1-phosphate receptor 1 (S1P1R) is expressed on the surface of lymphocytes and detects sphingosine 1-phosphate (S1P) at nanomolar concentrations. S1P is a metabolite of the cell membrane component, sphingomyelin. As sphingomyelin degrades, lymphocytes respond to agonism of S1P1R by concentration gradients of S1P. Lymphocytes leave the lymphoid organs in response to higher concentrations of S1P in blood and lymph. Ponesimod modulates this response by stimulating and internalizing S1P1R on lymphocytes, effectively blinding them to concentration gradients of S1P, reducing the number of lymphocytes in blood. Ponesimod is roughly 650 times more selective for S1P1R than S1P. | |

| Record name | Ponesimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

854107-55-4 | |

| Record name | Ponesimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854107554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponesimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ponesimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONESIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7AKV2MKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

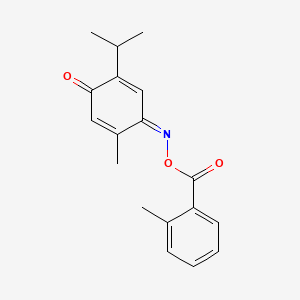

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

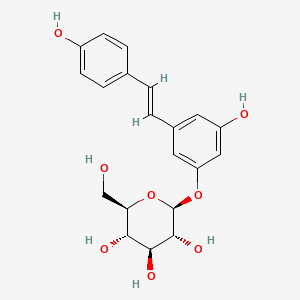

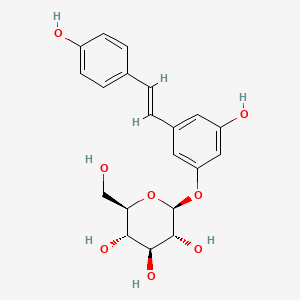

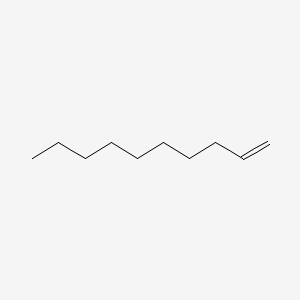

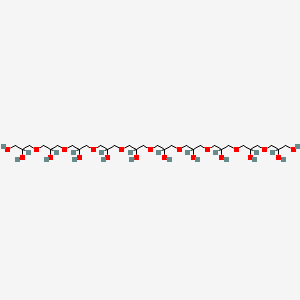

Feasible Synthetic Routes

Q1: What is the primary molecular target of Ponesimod?

A1: Ponesimod is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , , , , , , ]

Q2: How does Ponesimod interact with S1P1?

A2: Ponesimod binds to S1P1 and initially activates the receptor. This activation is followed by receptor internalization and degradation, effectively leading to functional antagonism of S1P1. [, , ]

Q3: What are the downstream consequences of Ponesimod's interaction with S1P1?

A3: Ponesimod's action on S1P1 prevents the egress of lymphocytes from lymphoid organs, leading to a decrease in circulating lymphocytes, particularly T and B cells. [, , , , , , , ]

Q4: What is the significance of the reduction in circulating lymphocytes mediated by Ponesimod?

A4: By sequestering lymphocytes in lymphoid organs, Ponesimod reduces the infiltration of these immune cells into the central nervous system (CNS) and other target tissues, thus mitigating inflammation. [, , , , , , , ]

Q5: Does Ponesimod affect all lymphocyte subpopulations equally?

A5: No, different T lymphocyte subsets exhibit differential sensitivities to Ponesimod. Naïve T cells are more sensitive than memory T cells, and CD4+ T cells are more sensitive than CD8+ T cells or CD4+CD25+ T regulatory cells. []

Q6: Does Ponesimod impact other cell types relevant to neuroinflammation?

A6: Research suggests that Ponesimod also affects astrocytes, particularly by reducing the expression of genes associated with neuroinflammation and disease progression in these cells. []

Q7: How does Ponesimod's action on astrocytes contribute to its therapeutic effect?

A7: By inhibiting astrocyte-mediated neuroinflammation, Ponesimod may contribute to neuroprotection and potentially prevent demyelination in the CNS. []

Q8: What is the molecular formula and weight of Ponesimod?

A8: The molecular formula of Ponesimod is C29H32ClN3O4S, and its molecular weight is 554.1 g/mol. [, ]

Q9: What is known about the structure-activity relationship (SAR) of Ponesimod and its analogues?

A9: Studies on Ponesimod analogues suggest that modifications to the 2-propylimino and benzylidene substituents can impact aqueous solubility and S1P1 binding affinity. For instance, incorporating a 2-oxetan-3-ylimino group increased solubility while maintaining potency. []

Q10: Have any specific structural modifications been identified that enhance Ponesimod's properties?

A10: Replacing the n-propyl group with a 2-oxetan-3-ylimino group in the Ponesimod structure resulted in improved aqueous solubility while maintaining similar potency to the parent compound. []

Q11: What is the typical route of administration for Ponesimod?

A11: Ponesimod is designed for oral administration. [, , , , , , , ]

Q12: What is the absorption profile of Ponesimod?

A12: Ponesimod exhibits relatively fast absorption, with a time to peak concentration (Tmax) ranging from 2 to 4 hours. [, , , ]

Q13: How is Ponesimod metabolized in the body?

A13: Ponesimod undergoes extensive metabolism, primarily in the liver. Two major inactive metabolites, ACT-204426 (M12) and ACT-338375 (M13), have been identified. [, , ]

Q14: What are the primary routes of Ponesimod elimination?

A14: The majority of Ponesimod and its metabolites are eliminated through feces, with a smaller proportion excreted in urine. [, ]

Q15: What is the elimination half-life of Ponesimod?

A15: Ponesimod has an elimination half-life of approximately 30 hours, allowing for once-daily dosing. [, , , ]

Q16: Does food intake affect Ponesimod pharmacokinetics?

A16: Food has a minimal effect on Ponesimod pharmacokinetics. [, ]

Q17: What is the impact of hepatic or renal impairment on Ponesimod disposition?

A17: Severe hepatic impairment significantly increases Ponesimod exposure, necessitating dose adjustments. Renal impairment has a less pronounced effect on Ponesimod pharmacokinetics. []

Q18: What is the primary pharmacodynamic effect of Ponesimod?

A18: Ponesimod induces a dose-dependent reduction in total lymphocyte count, which is reversible within approximately one week of discontinuation. [, , , , , , , ]

Q19: Does Ponesimod affect heart rate?

A19: Yes, Ponesimod can transiently decrease heart rate, particularly after the first dose. [, , , , , ]

Q20: How can the initial heart rate effects of Ponesimod be mitigated?

A20: Gradual up-titration of the dose over several days has been shown to effectively minimize the initial heart rate effects of Ponesimod. [, , , , , ]

Q21: Has Ponesimod demonstrated efficacy in preclinical models of multiple sclerosis?

A21: Yes, Ponesimod has shown efficacy in experimental autoimmune encephalomyelitis (EAE), a common animal model of multiple sclerosis. It reduces disease severity and relapse rates in both preventative and therapeutic settings. [, , ]

Q22: Are there preclinical data suggesting synergistic effects of Ponesimod in combination with other agents?

A22: Yes, preclinical studies suggest that combining Ponesimod with Dimethyl fumarate (DMF) may synergistically reduce disease activity in EAE models compared to either drug alone. [, ]

Q23: Has Ponesimod been investigated in preclinical models of other diseases?

A23: Yes, research indicates Ponesimod's potential in autoimmune diabetes. In NOD mice, it prevented diabetes development and, when combined with a CD3 antibody, promoted disease remission and self-tolerance restoration. []

Q24: What are the most commonly reported adverse events associated with Ponesimod?

A24: The most frequent adverse events observed with Ponesimod include nasopharyngitis, headache, upper respiratory tract infection, and transient bradycardia. [, , , ]

Q25: Are there any specific safety concerns associated with Ponesimod use?

A25: Ponesimod's use requires careful monitoring due to potential cardiac effects, particularly bradycardia and atrioventricular block. A gradual dose titration regimen is employed to mitigate these risks. [, , , , , , , ]

Q26: Are there any known drug-drug interactions with Ponesimod?

A26: As Ponesimod is primarily metabolized by the liver, co-administration with strong inhibitors or inducers of hepatic enzymes should be approached with caution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)

![4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid](/img/structure/B1678978.png)